

# A Comparative Guide to Nota-noc and Existing Radiotracers in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nota-noc**

Cat. No.: **B15598333**

[Get Quote](#)

In the landscape of molecular imaging, particularly for neuroendocrine tumors (NETs) and other malignancies expressing specific receptors, the development of novel radiotracers is paramount for improving diagnostic accuracy and therapeutic monitoring. This guide provides a detailed comparison of **Nota-noc** (and its derivatives) with established radiotracers, based on available clinical and preclinical trial data. The focus is on quantitative performance, experimental methodologies, and the underlying biological pathways.

## Quantitative Data Summary

The performance of **Nota-noc** based radiotracers has been rigorously evaluated against existing standards, primarily Gallium-68 (<sup>68</sup>Ga) labeled somatostatin analogues like DOTA-TATE and DOTA-NOC. The following tables summarize the key quantitative findings from comparative studies.

## Table 1: Clinical Comparison of <sup>18</sup>F-AIF-NOTA-octreotide and <sup>68</sup>Ga-DOTA-TATE/-NOC for Neuroendocrine Tumor Imaging

| Parameter                               | <sup>18</sup> F-AIF-NOTA-octreotide | <sup>68</sup> Ga-DOTA-TATE/-NOC | P-value           | Citation  |
|-----------------------------------------|-------------------------------------|---------------------------------|-------------------|-----------|
| Mean Detection Rate (DR)                | 91.1%                               | 75.3%                           | <10 <sup>-5</sup> | [1][2][3] |
| Mean Differential Detection Ratio (DDR) | 15.8%                               | -                               | -                 | [1][2][3] |
| Mean SUVmax                             | No significant difference           | No significant difference       | P = 0.067         | [3]       |
| Mean Tumor-to-Background Ratio (TBR)    | 31.7 ± 36.5                         | 25.1 ± 32.7                     | P = 0.001         | [3]       |

**Table 2: Preclinical Comparison of <sup>[18]F</sup>AIF-NOTA-NOC and <sup>[68]Ga</sup>Ga-DOTA/NOTA-NOC in a Mouse Model**

| Parameter            | <sup>[18]F</sup> AIF-NOTA-NOC<br>(1h p.i.) | <sup>[18]F</sup> AIF-NOTA-NOC<br>(3h p.i.) | <sup>[68]Ga</sup> Ga-DOTA-NOC<br>(1h p.i.) | <sup>[68]Ga</sup> Ga-NOTA-NOC<br>(1h p.i.) | Citation |
|----------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|----------|
| Tumor Uptake (%ID/g) | 37.3 ± 10.5                                | 42.1 ± 5.3                                 | 26.4 ± 10.8                                | 25.7 ± 5.8                                 | [4]      |

**Table 3: Preclinical Comparison of NOTA-NT-20.3 Radiotracers for Neurtensin Receptor 1 (NTSR1) Imaging**

| Parameter                              | [ <sup>55</sup> Co]Co-<br>NOTA-NT-<br>20.3 | [ <sup>64</sup> Cu]Cu-<br>NOTA-NT-<br>20.3 | [ <sup>68</sup> Ga]Ga-<br>NOTA-NT-<br>20.3 | P-value | Citation  |
|----------------------------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|---------|-----------|
| Cell Uptake<br>(%ID/mg)                | 18.70 ± 1.30                               | 15.46 ± 0.91                               | 10.94 ± 0.46                               | <0.001  | [5][6][7] |
| Tumor-to-<br>Heart Ratio<br>(24h p.i.) | 20.28 ± 3.04                               | 6.52 ± 1.97                                | Not Reported                               | -       | [5][6][7] |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key comparative studies cited.

### Protocol 1: <sup>18</sup>F-AIF-NOTA-octreotide vs. <sup>68</sup>Ga-DOTATATE/-NOC in NET Patients (NCT04552847)

- Study Design: A prospective, multicenter, non-inferiority trial.[1][3]
- Patient Population: 75 patients with histologically confirmed neuroendocrine tumors who had a routine clinical <sup>68</sup>Ga-DOTATATE (n=56) or <sup>68</sup>Ga-DOTANOC (n=19) PET scan within a 3-month interval of the study scan.[3]
- Radiotracer Administration: Patients received an intravenous injection of 4 MBq/kg of <sup>18</sup>F-AIF-NOTA-octreotide.[3]
- Imaging: A whole-body PET scan was performed two hours after the injection of <sup>18</sup>F-AIF-NOTA-octreotide.[3]
- Image Analysis: A randomized, blinded consensus read was conducted by two experienced readers to count tumor lesions. The detection ratio (DR), representing the fraction of lesions detected on one scan compared to the total number of unique lesions detected on both scans, was calculated. The differential detection ratio (DDR), which is the difference in DR between the two scans, was also determined. Tracer uptake was quantified by comparing

the maximum standardized uptake value (SUVmax) and tumor-to-background ratios (TBRs) in concordant lesions.[1][2][3]

## Protocol 2: Preclinical Evaluation of [<sup>18</sup>F]AlF-NOTA-NOC

- Animal Model: Mice bearing AR42J xenografts (a rat pancreatic acinar cell line expressing somatostatin receptors).[4]
- Radiotracer Administration: The radiolabeled compounds (**[<sup>18</sup>F]AlF-NOTA-NOC**, [<sup>68</sup>Ga]Ga-DOTA-NOC, and [<sup>68</sup>Ga]Ga-NOTA-NOC) were administered to the mice.[4]
- Biodistribution Studies: Ex vivo biodistribution analysis was performed at 1 hour post-injection for all tracers, and also at 3 hours post-injection for **[<sup>18</sup>F]AlF-NOTA-NOC**, to determine the percentage of injected dose per gram of tissue (%ID/g) in various organs and the tumor.[4]
- Imaging: Preclinical PET/CT imaging was used to confirm the general uptake pattern of the radiotracers.[4]

## Protocol 3: Preclinical Comparison of NOTA-NT-20.3 Radiotracers

- Cell Lines: Human colorectal adenocarcinoma HT29 cells, which express the neurotensin receptor 1 (NTSR1), were used for in vitro assays.[5][7]
- In Vitro Assays: Cell uptake and subcellular localization of [<sup>55</sup>Co]Co-NOTA-NT-20.3, [<sup>64</sup>Cu]Cu-NOTA-NT-20.3, and [<sup>68</sup>Ga]Ga-NOTA-NT-20.3 were investigated.[5][7]
- Animal Model: In vivo PET/CT imaging was performed in mice bearing NTSR1-expressing HT29 tumors.[5][7]
- Image Analysis: The distribution and clearance of the peptides were determined. Tumor uptake was quantified, and for the 24-hour imaging timepoint, the tumor-to-heart SUV ratios were calculated for [<sup>55</sup>Co]Co-NOTA-NT-20.3 and [<sup>64</sup>Cu]Cu-NOTA-NT-20.3.[5][7] Receptor specificity was confirmed through blocking studies with a co-injection of non-radiolabeled NOTA-NT-20.3.[5][7]

## Visualizations

### Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the mechanisms and processes involved, the following diagrams are provided.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-AIF-NOTA-Octreotide Outperforms 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients: Results from a Prospective, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of [18F]AIF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Nota-noc and Existing Radiotracers in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598333#clinical-trial-data-comparing-nota-noc-with-existing-radiotracers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)